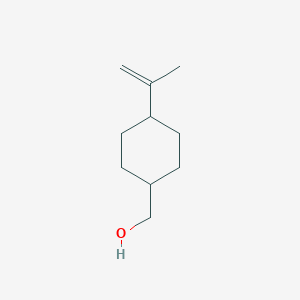
(4-prop-1-en-2-ylcyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-prop-1-en-2-ylcyclohexyl)methanol is an organic compound with the molecular formula C10H18O. It is also known by other names such as trans-Shisool, trans-8-p-menthen-7-ol, and trans-dihydroperillyl alcohol . This compound is a derivative of cyclohexane and contains a methanol group attached to a cyclohexyl ring with a prop-1-en-2-yl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-prop-1-en-2-ylcyclohexyl)methanol can be achieved through various synthetic routes. One common method involves the hydrogenation of perillaldehyde, which is a naturally occurring compound found in essential oils. The hydrogenation process typically uses a catalyst such as palladium on carbon (Pd/C) under mild conditions to reduce the aldehyde group to a primary alcohol .
Industrial Production Methods
Industrial production of this compound often involves the extraction of perillaldehyde from natural sources followed by catalytic hydrogenation. The process is optimized for high yield and purity, ensuring that the final product meets industrial standards for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(4-prop-1-en-2-ylcyclohexyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cyclohexylmethane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of [4-(Prop-1-en-2-yl)cyclohexyl]aldehyde or [4-(Prop-1-en-2-yl)cyclohexyl]carboxylic acid.
Reduction: Formation of cyclohexylmethane derivatives.
Substitution: Formation of [4-(Prop-1-en-2-yl)cyclohexyl]chloride.
Applications De Recherche Scientifique
(4-prop-1-en-2-ylcyclohexyl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-prop-1-en-2-ylcyclohexyl)methanol involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through the modulation of enzyme activity and receptor binding. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar in structure but contains a carboxylate group instead of a methanol group.
4-Isopropenyl-1-methyl-1,2-cyclohexanediol: Contains an additional hydroxyl group and a methyl group.
Uniqueness
(4-prop-1-en-2-ylcyclohexyl)methanol is unique due to its specific structural features, including the presence of a methanol group attached to a cyclohexyl ring with a prop-1-en-2-yl substituent.
Propriétés
Numéro CAS |
18479-64-6 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(4-prop-1-en-2-ylcyclohexyl)methanol |
InChI |
InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h9-11H,1,3-7H2,2H3 |
Clé InChI |
GMYHXOPIKMGWOM-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CCC(CC1)CO |
SMILES canonique |
CC(=C)C1CCC(CC1)CO |
Description physique |
Solid |
Synonymes |
cis-isopulegone isopulegone pulegone pulegone, (R)-isomer pulegone, (S)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















